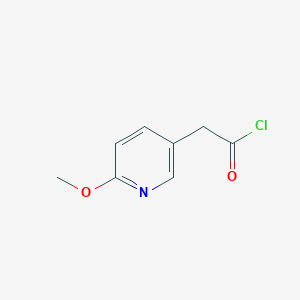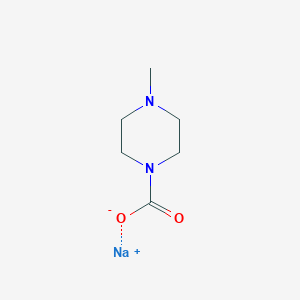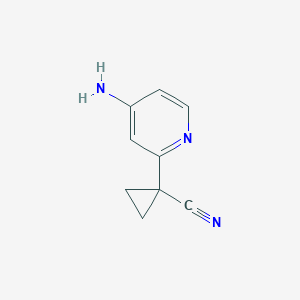
Diethyl 2-methoxy-3-oxosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-methoxy-3-oxosuccinate is an organic compound that belongs to the family of oxoesters It is characterized by the presence of two ethyl ester groups, a methoxy group, and a keto group on a succinate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-methoxy-3-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of diethyl oxalate with methoxyacetone in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of an enolate intermediate, which then reacts with the methoxyacetone to form the desired product.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-methoxy-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-3-oxosuccinate.
Reduction: Formation of diethyl 2-methoxy-3-hydroxysuccinate.
Substitution: Formation of diethyl 2-substituted-3-oxosuccinate derivatives.
Applications De Recherche Scientifique
Diethyl 2-methoxy-3-oxosuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as an enzyme inhibitor or a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of diethyl 2-methoxy-3-oxosuccinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar structure but with a methyl group instead of a methoxy group.
Diethyl 2-ethoxy-3-oxosuccinate: Similar structure but with an ethoxy group instead of a methoxy group.
Diethyl 2-cyano-3-oxosuccinate: Similar structure but with a cyano group instead of a methoxy group.
Uniqueness
Diethyl 2-methoxy-3-oxosuccinate is unique due to the presence of the methoxy group, which imparts different chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where the methoxy group plays a crucial role.
Propriétés
Formule moléculaire |
C9H14O6 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
diethyl 2-methoxy-3-oxobutanedioate |
InChI |
InChI=1S/C9H14O6/c1-4-14-8(11)6(10)7(13-3)9(12)15-5-2/h7H,4-5H2,1-3H3 |
Clé InChI |
XDJKITMFBNRHKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)




